

Solubility of 2-(Chloromethyl)phenol in organic solvents

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Compound of Interest

Compound Name: **2-(Chloromethyl)phenol**

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An In-Depth Technical Guide to the Solubility of **2-(Chloromethyl)phenol** in Organic Solvents

Introduction

2-(Chloromethyl)phenol, also known as o-hydroxybenzyl chloride, is a reactive chemical intermediate of significant interest in organic synthesis. Its bifunctional nature, possessing both a reactive benzylic chloride and a nucleophilic phenolic hydroxyl group, makes it a valuable precursor for the synthesis of pharmaceuticals, agrochemicals, and specialty polymers. A comprehensive understanding of its solubility in various organic solvents is paramount for any researcher or process chemist. Solubility dictates critical parameters such as reaction kinetics, purification strategies (like crystallization and chromatography), and the formulation of final products.

This technical guide provides a robust framework for understanding, predicting, and experimentally determining the solubility of **2-(chloromethyl)phenol**. In the absence of extensive, publicly available quantitative data, this document emphasizes the foundational principles of solubility, theoretical prediction models, and detailed, field-proven experimental protocols to empower researchers in their laboratory work.

Section 1: Physicochemical Profile of 2-(Chloromethyl)phenol

Before delving into solubility, it is essential to understand the intrinsic properties of the molecule, as these characteristics govern its behavior in different solvent environments. The key physicochemical properties of **2-(chloromethyl)phenol** are summarized below.

Property	Value	Source(s)
Chemical Formula	C ₇ H ₇ ClO	[1] [2] [3]
Molecular Weight	142.58 g/mol	[3]
Appearance	Not specified; likely a solid or liquid	
Boiling Point	240.7 °C at 760 mmHg	[1] [2]
Density	1.233 g/cm ³	[1] [2]
pKa (Predicted)	9.46 ± 0.35	[1]
LogP (Octanol-Water Partition Coefficient)	2.13	[1]
Hydrogen Bond Donor Count	1 (from the hydroxyl group)	[1] [3]
Hydrogen Bond Acceptor Count	1 (from the hydroxyl oxygen)	[1] [3]

The molecule's structure features a polar hydroxyl (-OH) group capable of hydrogen bonding, a non-polar aromatic ring, and a moderately polar chloromethyl (-CH₂Cl) group. This amphiphilic character suggests a nuanced solubility profile, with significant solubility in solvents that can accommodate these varied features. The LogP value of 2.13 indicates a greater preference for lipophilic (non-polar) environments over aqueous ones.

Section 2: A Theoretical Framework for Predicting Solubility

A theoretical approach allows for the rational selection of solvents, saving significant time and resources in the lab.

The Principle of "Like Dissolves Like"

The most fundamental principle in solubility is that a solute will dissolve best in a solvent that has a similar polarity and intermolecular force profile.^{[4][5]} We can dissect the **2-(chloromethyl)phenol** molecule to predict its interactions:

- Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. They are expected to interact strongly with the hydroxyl group of **2-(chloromethyl)phenol**, leading to good solubility.^[5]
- Polar Aprotic Solvents (e.g., Acetone, DMSO, Ethyl Acetate): These solvents contain polar functional groups but lack O-H or N-H bonds. They can accept hydrogen bonds from the solute's hydroxyl group and engage in dipole-dipole interactions. High solubility is generally expected.
- Non-Polar Solvents (e.g., Hexane, Toluene): These solvents interact primarily through weak London dispersion forces.^[4] While the aromatic ring of the solute will have favorable interactions with toluene, the highly polar hydroxyl group will be disfavored, likely leading to lower solubility, especially in aliphatic solvents like hexane.

Caption: Intermolecular interactions guiding solvent selection.

Hansen Solubility Parameters (HSP)

A more quantitative prediction can be made using Hansen Solubility Parameters, which deconstruct the total cohesive energy of a substance into three components: dispersion (δD), polar (δP), and hydrogen bonding (δH).^[6] The principle states that substances with similar HSP values (a small "HSP distance") are likely to be miscible. While experimentally derived HSP values for **2-(chloromethyl)phenol** are not available, they can be estimated using group contribution methods. This approach is invaluable for screening solvent systems in complex formulations.

Section 3: Predicted Solubility Profile

Based on the theoretical principles discussed, the following table provides a qualitative prediction of the solubility of **2-(chloromethyl)phenol** in a range of common laboratory solvents. These predictions serve as a starting point for experimental verification.

Solvent Class	Solvent Name	Predicted Solubility	Rationale
Polar Protic	Methanol	High	Strong hydrogen bonding with the -OH group.
Ethanol	High	Strong hydrogen bonding with the -OH group.	
Water	Low	The non-polar aromatic ring and chloromethyl group outweigh the single hydroxyl group's influence, consistent with the LogP value. [4]	
Polar Aprotic	Acetone	High	Good dipole-dipole interactions and acts as a hydrogen bond acceptor.
Dimethyl Sulfoxide (DMSO)	High	Highly polar solvent, excellent hydrogen bond acceptor.	
Acetonitrile	Medium-High	Polar, but a weaker hydrogen bond acceptor than ketones or DMSO.	
Ethyl Acetate	Medium-High	Good balance of polar and non-polar characteristics.	
Tetrahydrofuran (THF)	Medium-High	Ether oxygen can accept hydrogen bonds.	

Halogenated	Dichloromethane (DCM)	Medium	Moderate polarity; can interact with the chloromethyl group and aromatic ring.
Chloroform	Medium	Similar to DCM.	
Aromatic	Toluene	Medium	Favorable π -stacking interactions with the aromatic ring, but poor interaction with the -OH group.
Aliphatic	n-Hexane	Very Low	Primarily dispersion forces, which are insufficient to overcome the solute's polar interactions. ^[5]

Section 4: Experimental Protocol for Solubility Determination

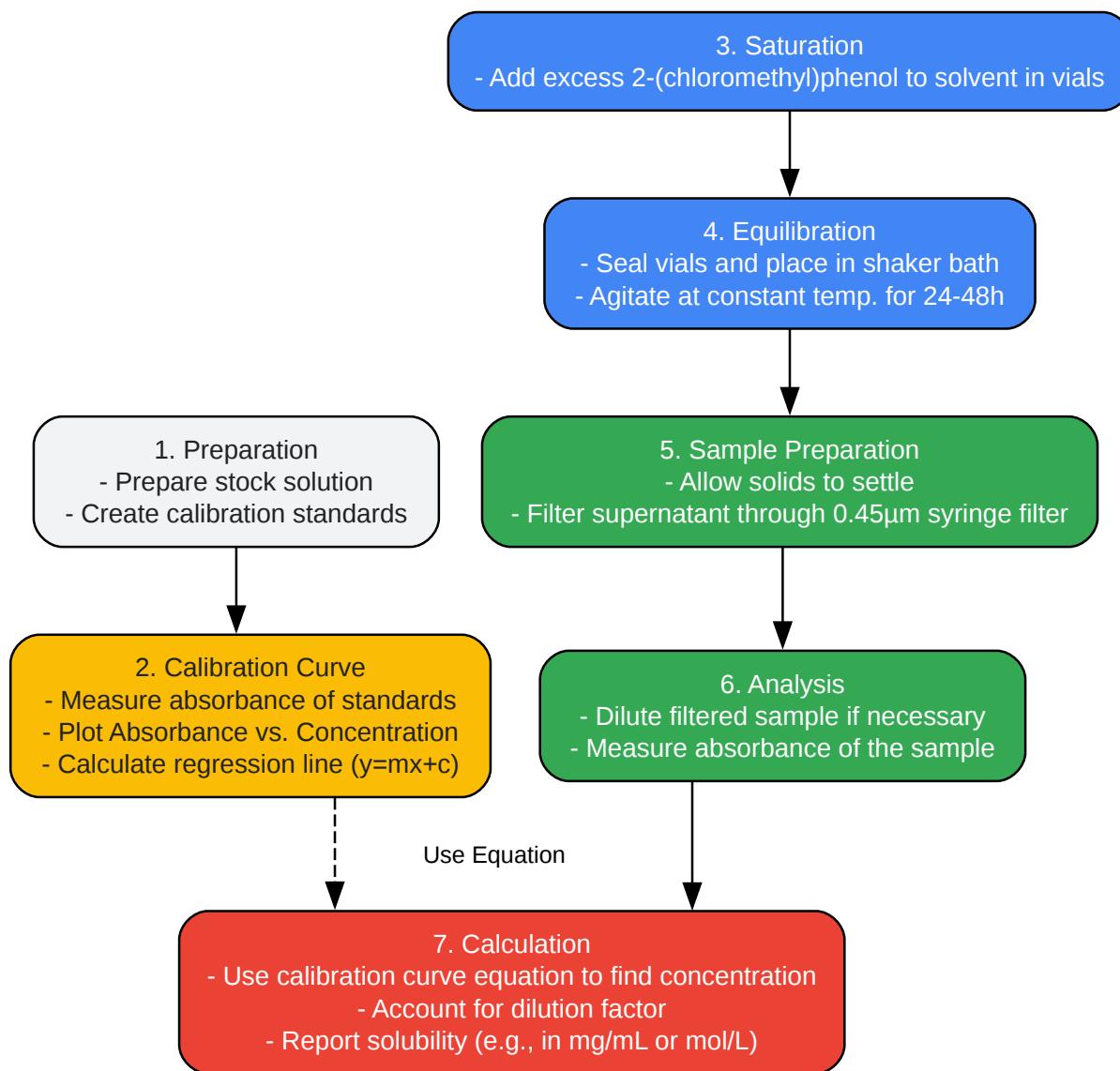
For definitive, quantitative data, experimental measurement is essential. The isothermal shake-flask method is a gold standard for determining thermodynamic solubility.^[7] The protocol below outlines a reliable, self-validating workflow.

Causality and Methodological Choices

- **Choice of Method:** The shake-flask method is chosen because it allows the system to reach thermodynamic equilibrium, providing the true maximum solubility at a given temperature, which is crucial for applications like crystallization.^{[7][8]}
- **Equilibration Time:** A 24-48 hour equilibration period is specified to ensure that the dissolution process is complete. Shorter times might measure kinetic solubility, which can be misleadingly high or low.
- **Temperature Control:** A constant temperature bath is critical because solubility is highly temperature-dependent.^{[9][10]}

- Quantification: UV-Vis Spectroscopy is suggested as a straightforward analytical technique. Its validity rests on creating an accurate calibration curve, which directly links absorbance to concentration, ensuring the trustworthiness of the final measurement. HPLC can be used for higher precision or for mixtures.

Experimental Workflow Diagram



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Caption: Workflow for quantitative solubility determination.

Detailed Step-by-Step Methodology

1. Preparation of Calibration Curve: a. Accurately prepare a stock solution of **2-(chloromethyl)phenol** of known concentration (e.g., 1 mg/mL) in the solvent of interest. b. Perform a serial dilution of the stock solution to create a series of at least five standards of decreasing concentration. c. Using a UV-Vis spectrophotometer, measure the absorbance of each standard at the wavelength of maximum absorbance (λ_{max}) for **2-(chloromethyl)phenol**. d. Plot absorbance versus concentration and perform a linear regression. The resulting equation ($y = mx + c$) and correlation coefficient (R^2) are essential for sample analysis. An R^2 value > 0.99 is required for a valid calibration.
2. Sample Incubation and Equilibration: a. To several glass vials, add a measured volume of the chosen organic solvent (e.g., 5 mL). b. Add an excess amount of **2-(chloromethyl)phenol** to each vial to ensure that a saturated solution is formed and solid remains visible. c. Seal the vials tightly to prevent solvent evaporation. d. Place the vials in an orbital shaker or shaking water bath set to a constant temperature (e.g., 25 °C). e. Agitate the vials for 24 to 48 hours to allow the system to reach equilibrium.
3. Sample Analysis: a. After equilibration, remove the vials and let them stand undisturbed for at least 2 hours to allow the excess solid to settle. b. Carefully withdraw a sample from the clear supernatant using a syringe. Avoid disturbing the solid material. c. Immediately filter the sample through a 0.45 μm syringe filter (ensure the filter material is compatible with the solvent) into a clean vial. This step is critical to remove any undissolved microparticles. d. Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of your calibration curve. e. Measure the absorbance of the diluted sample at λ_{max} .
4. Calculation of Solubility: a. Use the absorbance of the diluted sample and the calibration curve equation to calculate its concentration. b. Multiply this concentration by the dilution factor to determine the concentration of the original, saturated solution. c. The result is the solubility of **2-(chloromethyl)phenol** in that solvent at the specified temperature, typically expressed in g/L, mg/mL, or mol/L.

Section 5: Safety and Handling

As a reactive benzyl chloride and a phenol derivative, **2-(chloromethyl)phenol** and its isomers are expected to be irritants and potentially corrosive.

- Personal Protective Equipment (PPE): Always handle the compound in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[11]
- Handling Precautions: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[11][12] Avoid inhalation of any dust or vapors.
- Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area away from incompatible substances like strong oxidizing agents and bases.

Conclusion

This guide provides a comprehensive framework for addressing the solubility of **2-(chloromethyl)phenol** in organic solvents. By combining a theoretical understanding of its molecular structure with robust experimental protocols, researchers can effectively select appropriate solvents and accurately quantify solubility. This knowledge is fundamental to optimizing synthetic procedures, developing efficient purification methods, and advancing research where **2-(chloromethyl)phenol** serves as a key building block.

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References

- 1. 2-(Chloromethyl)phenol | lookchem [lookchem.com]
- 2. Phenol,2-(chloromethyl)- | 40053-98-3 [chemnet.com]
- 3. 2-(Chloromethyl)phenol | C7H7ClO | CID 35682 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 6. HSP Basics | Practical Solubility Science | Prof Steven Abbott [stevenabbott.co.uk]
- 7. lup.lub.lu.se [lup.lub.lu.se]
- 8. pharmatutor.org [pharmatutor.org]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. What factors affect solubility? | AAT Bioquest [aatbio.com]
- 11. tcichemicals.com [tcichemicals.com]
- 12. aksci.com [aksci.com]
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